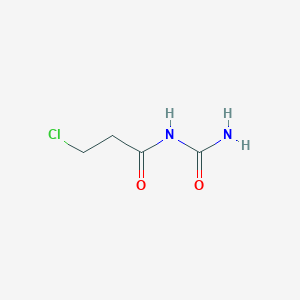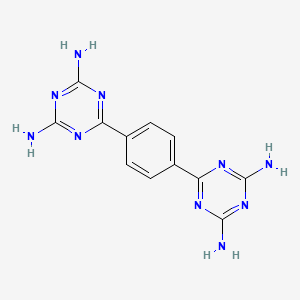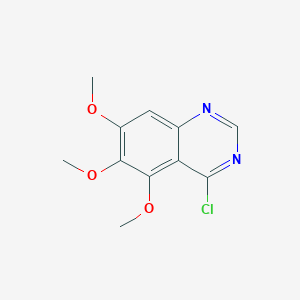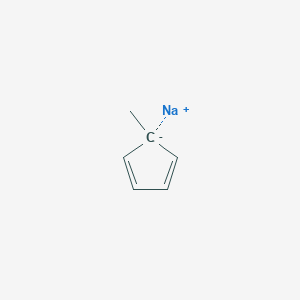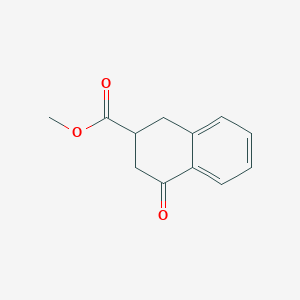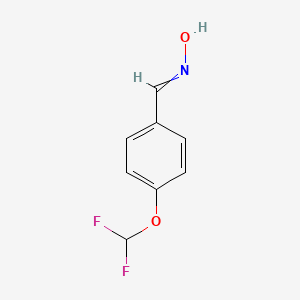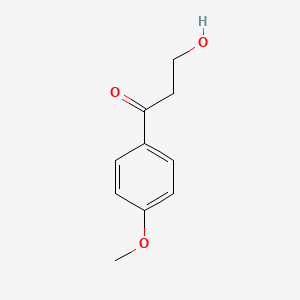
1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)-
概要
説明
1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)-, also known as 4’-Hydroxy-3’-methoxypropiophenone, is a derivative of guaiacol. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. It is a precursor to various flavorants, such as eugenol and vanillin .
準備方法
The synthesis of 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- can be achieved through several methods. One common synthetic route involves the Fries rearrangement of 2-methoxyphenyl propionate. This reaction typically requires specific conditions, such as a controlled temperature and the presence of a catalyst .
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, enzyme cascades starting with inexpensive 4-methoxy-benzaldehyde and acetaldehyde have been developed. These cascades utilize enzymes like Pseudomonas fluorescens benzaldehyde lyase and Ralstonia sp. alcohol dehydrogenase to achieve the desired product .
化学反応の分析
1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions typically yield alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways.
Industry: The compound is used in the production of flavorants, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- can be compared with other similar compounds, such as:
1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-:
4-Hydroxy-3-methoxyphenylacetone:
The uniqueness of 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- lies in its specific functional groups and the resulting chemical behavior, making it suitable for particular applications in various fields.
特性
IUPAC Name |
3-hydroxy-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORFPJBAAZOEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449585 | |
| Record name | 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56072-31-2 | |
| Record name | 1-Propanone, 3-hydroxy-1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


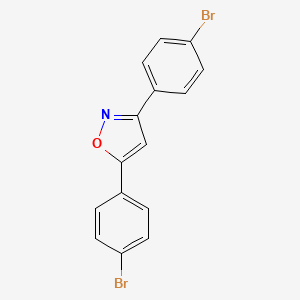
![2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/new.no-structure.jpg)
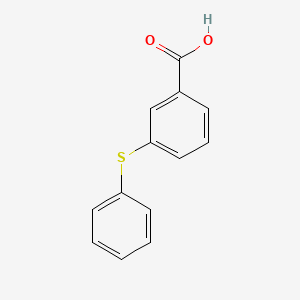
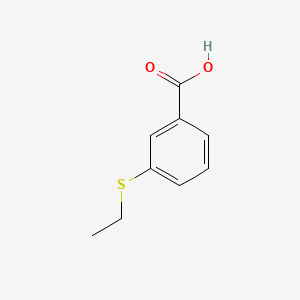

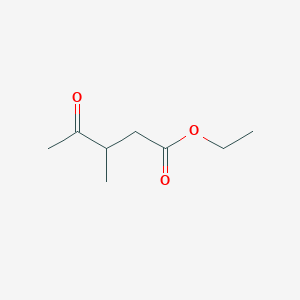
![3-[2-(3-Sulfopropylthio)benzothiazol-3-yl]propanesulfonic acid](/img/structure/B3053703.png)
